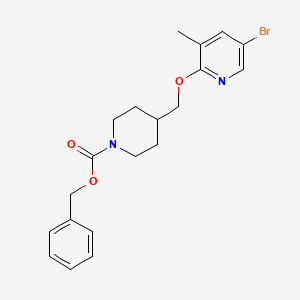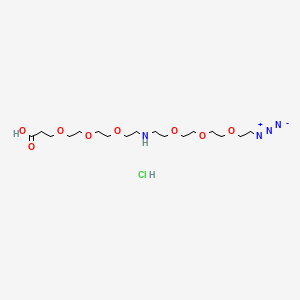
4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyridine ring with a bromine and methyl substituent, and a benzyl ester functional group, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyridine Intermediate: The synthesis begins with the bromination of 3-methylpyridine to obtain 5-bromo-3-methylpyridine.
Attachment of the Piperidine Ring: The brominated pyridine is then reacted with piperidine under basic conditions to form the piperidine-pyridine intermediate.
Introduction of the Benzyl Ester Group: The final step involves esterification with benzyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the ester group.
Hydrolysis: The benzyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The primary product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require further experimental validation and research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-methylpyridine: A simpler analog lacking the piperidine and benzyl ester groups.
Piperidine-1-carboxylic acid benzyl ester: Lacks the pyridine ring and bromine substituent.
4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine: Similar structure but without the benzyl ester group.
Uniqueness
4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.
Propriétés
IUPAC Name |
benzyl 4-[(5-bromo-3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-15-11-18(21)12-22-19(15)25-13-17-7-9-23(10-8-17)20(24)26-14-16-5-3-2-4-6-16/h2-6,11-12,17H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOCKHIBBGMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CCN(CC2)C(=O)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine](/img/structure/B8123682.png)
![1,4-Dioxadispiro[4.2.5.2]pentadecan-11-ol](/img/structure/B8123685.png)
![5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8123690.png)



![3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8123711.png)

![7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8123729.png)
![Methyl 2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B8123735.png)

